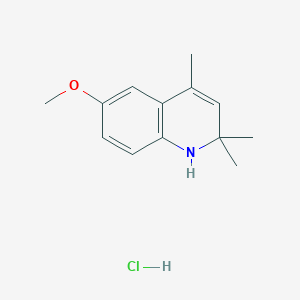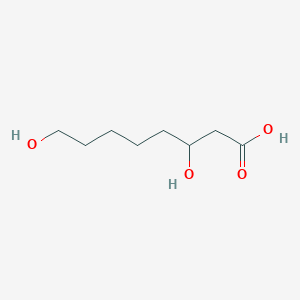
3,8-Dihydroxyoctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dihydroxyoctanoic acid is a polyhydroxy aliphatic acid with the molecular formula C8H16O4. This compound is characterized by the presence of hydroxyl groups at the 3rd and 8th positions of the octanoic acid chain. It is a valuable intermediate in the synthesis of various chemical compounds, including synthetic resins and bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,8-Dihydroxyoctanoic acid can be synthesized through several methods. One common approach involves the aldol condensation of s-carbo-R-oxyvaleraldehyde with acetaldehyde, followed by reduction to form the corresponding ester. This ester is then saponified to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of fermentation processes or chemical synthesis. The fermentation process typically employs specific strains of bacteria that can produce the compound from renewable resources such as glucose or glycerol .
Analyse Chemischer Reaktionen
Types of Reactions: 3,8-Dihydroxyoctanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated compounds, esters.
Wissenschaftliche Forschungsanwendungen
3,8-Dihydroxyoctanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for bioactive molecules.
Wirkmechanismus
The mechanism of action of 3,8-dihydroxyoctanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can modulate enzymatic activities and influence metabolic pathways, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
4,8-Dihydroxyoctanoic acid: Similar structure but with hydroxyl groups at different positions.
6,8-Dihydroxyoctanoic acid: Another isomer with hydroxyl groups at the 6th and 8th positions.
Uniqueness: 3,8-Dihydroxyoctanoic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and makes it a valuable intermediate in the synthesis of various compounds .
Eigenschaften
CAS-Nummer |
692-15-9 |
|---|---|
Molekularformel |
C8H16O4 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
3,8-dihydroxyoctanoic acid |
InChI |
InChI=1S/C8H16O4/c9-5-3-1-2-4-7(10)6-8(11)12/h7,9-10H,1-6H2,(H,11,12) |
InChI-Schlüssel |
CXNXZUZCPHKUPN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(CC(=O)O)O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


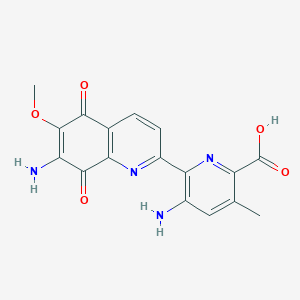
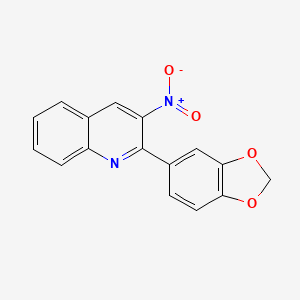
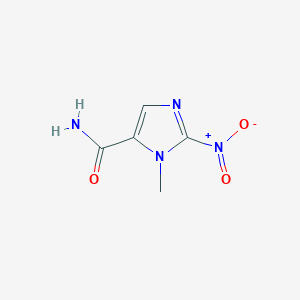
![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B14004436.png)
![S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14004437.png)
![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)

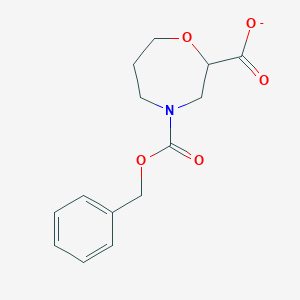
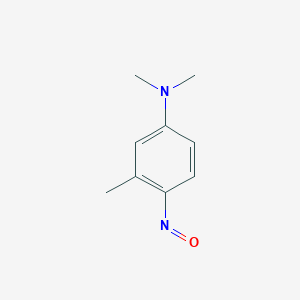
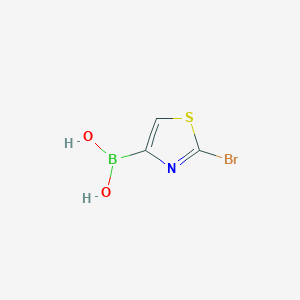
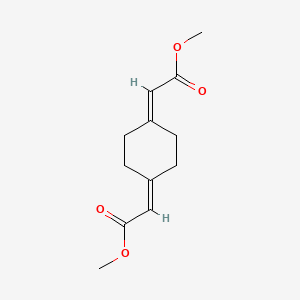
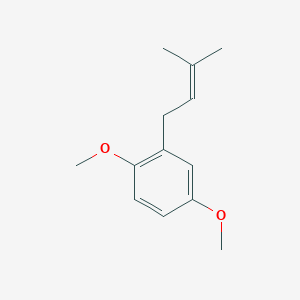
![3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B14004471.png)
